An In-Depth Technical Guide to the Discovery and Isolation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
An In-Depth Technical Guide to the Discovery and Isolation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the natural product 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This phenylpropanoid derivative, first identified in the roots of Ficus beecheyana, has garnered interest for its potential biological activities. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a substituted phenylpropanoid, a class of organic compounds of plant origin. The (2R)-stereoisomer of this compound has been identified as a natural constituent of Ficus erecta var. beecheyana[1]. The Ficus genus is a rich source of bioactive molecules, with various species demonstrating antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties, largely attributed to their phenolic and flavonoid content[2][3][4][5]. While the ethanolic extract of Ficus beecheyana roots has been shown to induce apoptosis in human leukemia (HL-60) cells via a Fas- and mitochondrial-mediated pathway, the specific biological activities of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are still under investigation. Structurally similar compounds have been reported to exhibit anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.
This guide provides a detailed account of the pioneering work that led to the isolation of this compound, offering a foundation for further research into its therapeutic potential.
Physicochemical and Spectroscopic Data
The fundamental properties of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are summarized in the tables below. This data is crucial for its identification and characterization in future studies.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₆ | |
| Molecular Weight | 242.22 g/mol | |
| CAS Number | 33900-74-2 | |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H-NMR | Data to be populated from the primary isolation paper |
| ¹³C-NMR | Data to be populated from the primary isolation paper |
| Mass Spectrometry (MS) | Data to be populated from the primary isolation paper |
| Infrared (IR) | Data to be populated from the primary isolation paper |
| Ultraviolet (UV) | Data to be populated from the primary isolation paper |
Experimental Protocols
The following protocols are based on the initial discovery and isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one from Ficus beecheyana and supplemented with methodologies from similar natural product isolations.
Plant Material Collection and Preparation
The roots of Ficus beecheyana were collected and authenticated. The plant material was washed, air-dried, and then pulverized to a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered root material was subjected to exhaustive extraction with 95% ethanol at room temperature. The ethanolic extract was then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
Isolation and Purification
The crude ethanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. The ethyl acetate fraction, typically enriched with phenolic compounds, was subjected to further chromatographic separation.
The isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one was achieved through a combination of column chromatography techniques. A typical workflow is as follows:
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Silica Gel Column Chromatography: The ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions containing the target compound were pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.
Structure Elucidation
The structure of the isolated compound was determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry.
Visualizations: Workflows and Potential Signaling Pathways
The following diagrams illustrate the experimental workflow for the isolation of the target compound and a hypothesized signaling pathway for its potential anti-inflammatory and anticancer activities based on related compounds.
Caption: Experimental workflow for the isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Constituents from the Aerial Parts of Pluchea indica Less [ouci.dntb.gov.ua]
- 3. 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O6 | CID 11053814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
